N,N-Dimethyl-1H-pyrazole-3-carboxamide
Description
N,N-Dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a dimethyl substitution on the amide nitrogen. Pyrazole carboxamides are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . The compound’s synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with dimethylamine under activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6(10)5-3-4-7-8-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
WNWABQGHVAKUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=NN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Pyrazole-3-carboxamide Derivatives
Structural Modifications and Bioactivity
- Electron-Donating vs. Withdrawing Groups : Derivatives like the 4-nitro-substituted analog (Table 1, Row 3) exhibit electron-withdrawing effects, which can stabilize the molecule against enzymatic degradation . In contrast, the trifluoromethyl group in the 5-position (Row 4) enhances lipophilicity, favoring blood-brain barrier penetration .
- Solubility and Targeting: The 3-hydroxyphenylamide derivative (Row 2) introduces a polar phenolic group, improving aqueous solubility and enabling targeting of extracellular receptors .
- Steric Effects : Bulky substituents, such as the trimethylnaphthyl group (Row 5), may restrict rotational freedom, increasing binding specificity to hydrophobic enzyme pockets .
Pharmacological Implications
For example, benzimidazole-pyrazole hybrids () demonstrate inhibitory activity against enzymes like COX-2, implying similar mechanisms for dimethyl-substituted analogs .
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